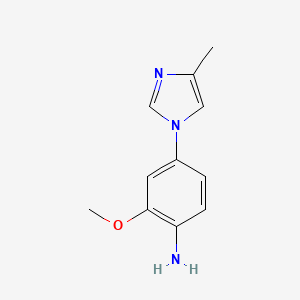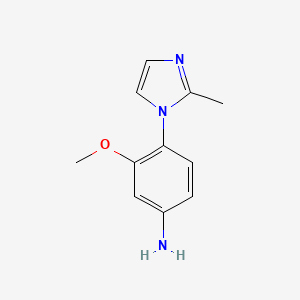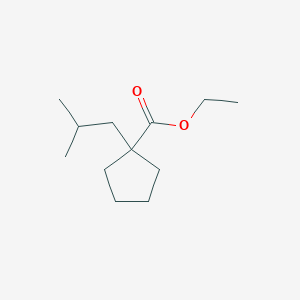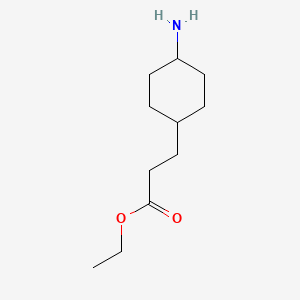
Ethyl 3-(4-aminocyclohexyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-aminocyclohexyl)propanoate is an organic compound that belongs to the class of esters. It features a cyclohexyl ring substituted with an amino group and an ethyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-aminocyclohexyl)propanoate can be synthesized through the esterification of 3-(4-aminocyclohexyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(4-aminocyclohexyl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 3-(4-aminocyclohexyl)propanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Substitution: Various alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Hydrolysis: 3-(4-aminocyclohexyl)propanoic acid and ethanol.
Reduction: 3-(4-aminocyclohexyl)propanol.
Substitution: Derivatives with different alkyl or acyl groups.
Applications De Recherche Scientifique
Ethyl 3-(4-aminocyclohexyl)propanoate has several applications in scientific research:
Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It can be used to study the effects of cyclohexyl derivatives on biological systems
Mécanisme D'action
The mechanism of action of ethyl 3-(4-aminocyclohexyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active 3-(4-aminocyclohexyl)propanoic acid, which can interact with various pathways in the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(4-aminocyclohexyl)propanoate: Contains an ethyl ester group and an amino-substituted cyclohexyl ring.
Ethyl 3-(4-aminocyclohexyl)butanoate: Similar structure but with a butanoate ester group.
Mthis compound: Similar structure but with a methyl ester group.
Uniqueness
This compound is unique due to its specific combination of an ethyl ester group and an amino-substituted cyclohexyl ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C11H21NO2 |
|---|---|
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
ethyl 3-(4-aminocyclohexyl)propanoate |
InChI |
InChI=1S/C11H21NO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h9-10H,2-8,12H2,1H3 |
Clé InChI |
GXDMACATIQSXAV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1CCC(CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


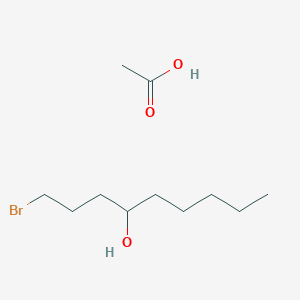
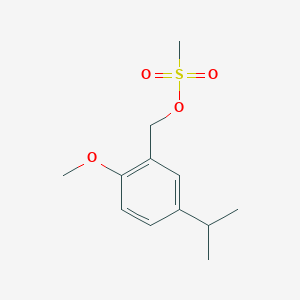


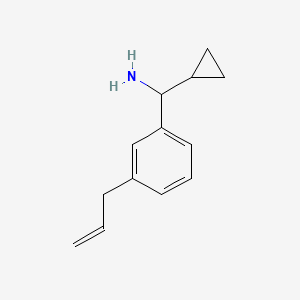
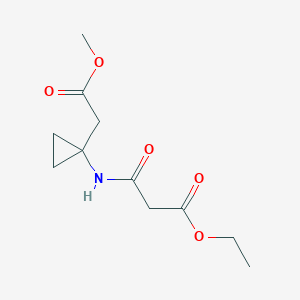
![N-[3-[(2-hydroxyphenyl)methylamino]propyl]acetamide](/img/structure/B13876998.png)
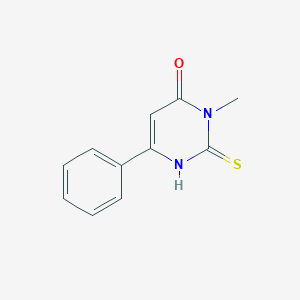
![Tert-butyl 2-[cyclohexyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B13877002.png)
